molecular formula C18H14IN3O5 B7555920 (E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B7555920
M. Wt: 479.2 g/mol
InChI Key: FQLCQTUAIGWOGT-KPKJPENVSA-N
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Description

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes cyano, iodo, dimethoxy, and nitrophenyl groups

Properties

IUPAC Name

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3O5/c1-26-16-9-11(8-15(19)17(16)27-2)7-12(10-20)18(23)21-13-3-5-14(6-4-13)22(24)25/h3-9H,1-2H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCQTUAIGWOGT-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the starting material: The synthesis begins with the preparation of 3-iodo-4,5-dimethoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano-substituted intermediate.

    Amidation: The intermediate is then reacted with 4-nitroaniline under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitrophenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The iodo group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a methoxy group instead of an iodo group.

    (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Lacks the iodo group but has additional methoxy groups.

Uniqueness

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.

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